molecular formula C13H15ClN4O2 B13875378 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine CAS No. 1353971-22-8

4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine

Cat. No.: B13875378
CAS No.: 1353971-22-8
M. Wt: 294.74 g/mol
InChI Key: RUCHOMNKSUIUII-UHFFFAOYSA-N
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Description

4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridazine ring fused with a pyridine ring, which is further substituted with a chloropyridine moiety and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction is carried out in ethanol with boiling, using sodium ethylate as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) and is usually completed within a few hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. For instance, in anticancer studies, it is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is unique due to its specific combination of a pyridazine ring fused with a pyridine ring and further substituted with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1353971-22-8

Molecular Formula

C13H15ClN4O2

Molecular Weight

294.74 g/mol

IUPAC Name

4-[2-(1-chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine

InChI

InChI=1S/C13H15ClN4O2/c14-12-10-1-2-15-9-11(10)13(17-16-12)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8H2

InChI Key

RUCHOMNKSUIUII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NN=C(C3=C2C=NC=C3)Cl

Origin of Product

United States

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